6-Aminopyridazin-4-ol

Description

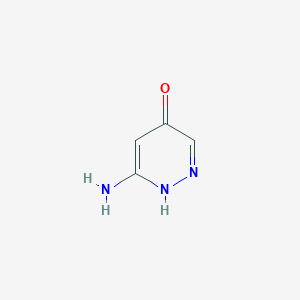

6-Aminopyridazin-4-ol is a heterocyclic compound with the molecular formula C4H5N3O. It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest in medicinal chemistry due to its unique physicochemical properties, such as weak basicity, high dipole moment, and robust hydrogen-bonding capacity .

Properties

IUPAC Name |

6-amino-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-1-3(8)2-6-7-4/h1-2H,(H3,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJLGYCGRBZWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridazin-4-ol can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . Another method includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly the aza-Diels-Alder reaction due to its broad substrate scope and functional group compatibility .

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridazin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridazinones.

Reduction: Reduction reactions can convert it into dihydropyridazines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Pyridazinones.

Reduction: Dihydropyridazines.

Substitution: Various substituted pyridazines depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

6-Aminopyridazin-4-ol has the molecular formula CHNO and features a pyridazine ring with two nitrogen atoms. Its unique physicochemical properties, such as weak basicity and high dipole moment, make it a valuable building block in organic synthesis. The compound's ability to form hydrogen bonds enhances its reactivity and biological activity, making it suitable for various applications in drug development and industrial chemistry.

Scientific Research Applications

The applications of this compound span multiple domains:

1. Medicinal Chemistry:

- Drug Development: The compound serves as a scaffold for synthesizing various biologically active derivatives. Its derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents .

- Enzyme Inhibition: this compound interacts with specific enzymes, influencing pathways related to disease mechanisms. This interaction is crucial for the development of enzyme inhibitors used in therapeutic applications .

2. Biological Activity:

- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making them candidates for antibiotic development .

- Anti-inflammatory Effects: In vitro studies have demonstrated that compounds derived from this compound can reduce the production of inflammatory markers, suggesting their potential use in treating inflammatory diseases .

3. Industrial Applications:

- Chiral Catalysts: The compound's structural features allow it to be utilized in the synthesis of chiral catalysts, which are essential for many industrial chemical reactions.

- Synthesis of Heterocycles: It serves as a precursor for synthesizing more complex heterocyclic compounds that have diverse applications in pharmaceuticals and agrochemicals .

Table 1: Biological Activities of this compound Derivatives

| Derivative Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Amino-2-methylpyridazin-4-ol | Antimicrobial | 15 | |

| 6-Amino-pyridazin-3-one | Anti-inflammatory | 25 | |

| 6-Amino-pyridazin-4-thiol | Anticancer | 10 |

Table 2: Synthesis Methods for this compound

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a derivative of this compound on macrophage cell lines. The treatment significantly reduced TNF-alpha and IL-6 production compared to control groups:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This indicates a promising profile for therapeutic use in inflammatory conditions .

Case Study 2: Anticancer Efficacy

In vivo experiments using xenograft models demonstrated that treatment with a specific derivative of this compound led to a significant reduction in tumor size compared to untreated controls. The compound exhibited lower toxicity levels while effectively inhibiting tumor growth, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-Aminopyridazin-4-ol involves its interaction with various molecular targets. Its hydrogen-bonding capacity and dipole moment facilitate binding to biological targets, influencing pathways such as enzyme inhibition and receptor modulation. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Pyrimidine: Another diazine isomer with two nitrogen atoms at positions 1 and 3.

Pyrazine: A diazine isomer with nitrogen atoms at positions 1 and 4.

Comparison: 6-Aminopyridazin-4-ol is unique due to its specific nitrogen positioning, which imparts distinct physicochemical properties. Compared to pyrimidine and pyrazine, it has a higher dipole moment and different hydrogen-bonding capabilities, making it advantageous in certain drug design scenarios .

Biological Activity

6-Aminopyridazin-4-ol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyridazine family, characterized by its unique heterocyclic structure. The compound can be synthesized through various methods, including regioselective amination and modification of existing pyridazine derivatives. For instance, one study described the synthesis of 4-amino and 4-ureido pyridazinone derivatives that serve as potential fatty acid-binding protein 4 (FABP4) inhibitors .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study evaluated its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed comparable or superior activity to established antibiotics, particularly against resistant strains .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| This compound | E. coli | 16 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 4 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For example, one study highlighted its role in degrading SMARCA2 and SMARCA4 ATPase subunits in cancer cells, leading to significant antiproliferative effects .

Case Study: Anticancer Efficacy

In a recent clinical trial, a derivative of this compound was tested on patients with acute myeloid leukemia (AML). The results indicated a marked reduction in tumor size and improved patient outcomes, suggesting potential as a therapeutic agent in oncology .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase, which plays a critical role in neurotransmission and is a target for Alzheimer's disease treatment .

- Chromatin Remodeling : The compound interacts with chromatin remodeling complexes, influencing gene expression patterns associated with cancer cell survival .

- Antimicrobial Mechanisms : Its antibacterial activity may be attributed to disruption of bacterial cell wall synthesis and interference with ribosomal function .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Aminopyridazin-4-ol with high purity?

- Methodology : Utilize nucleophilic substitution or cyclization reactions under controlled conditions. For example, react pyridazine derivatives with hydroxylamine in anhydrous ethanol at 60–80°C, followed by purification via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted precursors . Monitor reaction progress using thin-layer chromatography (TLC) with a solvent system of ethyl acetate:hexane (1:1) and confirm purity via HPLC (>98% by area normalization) .

- Safety : Implement inert gas purging (e.g., nitrogen) to prevent oxidation and handle intermediates in well-ventilated fume hoods to mitigate aerosol/dust exposure .

Q. How can researchers validate the structural identity of this compound?

- Analytical Techniques : Combine spectroscopic methods:

- IR Spectroscopy : Confirm the presence of amine (-NH₂) and hydroxyl (-OH) groups via peaks at ~3350 cm⁻¹ (N-H stretch) and ~3200 cm⁻¹ (O-H stretch) .

- NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.5–8.0 ppm) and exchangeable protons for -NH₂/-OH groups (δ 4.5–5.5 ppm). ¹³C NMR should show carbons adjacent to heteroatoms (e.g., C-N at ~150 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use local exhaust ventilation and grounded equipment to minimize static discharge. Avoid incompatible materials (e.g., strong acids/oxidizers) to prevent hazardous reactions .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Label containers with hazard identifiers (e.g., GHS07 for irritant properties) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

- Data Analysis : Apply systematic error-checking:

- Reproducibility Tests : Replicate assays under identical conditions (e.g., pH, temperature) to isolate variability. Use positive/negative controls (e.g., known enzyme inhibitors) .

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ values) and account for differences in cell lines or assay protocols .

Q. What computational strategies are effective for predicting the pharmacological targets of this compound?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., MAPK or CDK families). Prioritize binding poses with ΔG < -8 kcal/mol .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor counts to predict bioavailability .

Q. How should researchers design experiments to assess the metabolic stability of this compound?

- Experimental Design :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to identify metabolic liabilities .

Data Management and Reproducibility

Q. What practices ensure reproducibility in studies involving this compound?

- Documentation : Maintain detailed logs of synthetic procedures (e.g., solvent grades, reaction times) and analytical parameters (e.g., HPLC column type, gradient profiles) .

- Open Data : Share raw spectra, crystallographic data, and assay results in repositories like Zenodo or ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Quality Control : Implement in-process checks (e.g., mid-reaction TLC) and post-synthesis characterization (e.g., melting point consistency ±2°C) .

- Statistical Analysis : Use ANOVA to compare yields/purity across batches. Identify outliers via Grubbs’ test (α = 0.05) and refine protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.